molecular formula C15H15N5O3 B11065489 N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11065489
M. Wt: 313.31 g/mol
InChI Key: YQEWIPUSZKIUCD-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic compound that combines an indole moiety with a pyrazole ring. The indole structure is a common motif in many biologically active molecules, while the pyrazole ring is known for its presence in various pharmacologically active compounds. This combination makes this compound an interesting subject for research in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C15H15N5O3/c21-15(10-19-9-12(8-18-19)20(22)23)16-6-5-11-7-17-14-4-2-1-3-13(11)14/h1-4,7-9,17H,5-6,10H2,(H,16,21)

InChI Key

YQEWIPUSZKIUCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=C(C=N3)[N+](=O)[O-]

solubility

46.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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